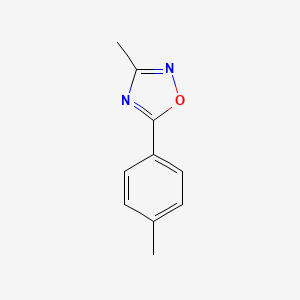
3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MOXD or 4-Me-Ph-MOXD and is synthesized through various methods.
作用機序
The mechanism of action of MOXD is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. MOXD has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
MOXD has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, antioxidant and anti-inflammatory effects, and the ability to induce apoptosis. MOXD has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of MOXD is its potential applications in various fields of scientific research. MOXD is relatively easy to synthesize and has been shown to have a wide range of biochemical and physiological effects. However, one of the limitations of MOXD is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for MOXD research, including the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its potential toxicity. Other future directions may include the development of new fluorescent probes for metal ion detection and the exploration of its potential applications in the field of material science.
Conclusion:
In conclusion, 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown potential applications in various fields of scientific research. MOXD can be synthesized through different methods and has been shown to have a wide range of biochemical and physiological effects. Despite its potential applications, MOXD may have limitations due to its potential toxicity. Future research may focus on the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its potential toxicity.
合成法
MOXD can be synthesized through different methods, including the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate, followed by the reaction with phosphorus oxychloride and sodium azide. Another method involves the reaction of 4-methylphenyl hydrazine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the reaction with thionyl chloride and sodium azide.
科学的研究の応用
MOXD has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MOXD has been explored as a potential drug candidate due to its ability to inhibit the growth of cancer cells. In material science, MOXD has been used as a precursor for the synthesis of new materials, including metal-organic frameworks. In analytical chemistry, MOXD has been used as a fluorescent probe for the detection of metal ions.
Safety and Hazards
特性
IUPAC Name |
3-methyl-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-11-8(2)12-13-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAYNXHKQMMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2785432.png)
![3-[4-[2-(4-Methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2785434.png)
![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)
![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2785442.png)
![5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2785443.png)

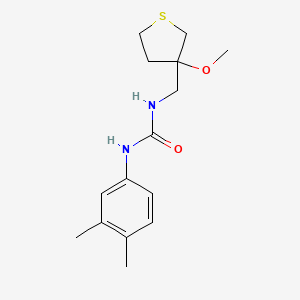
![N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2785447.png)
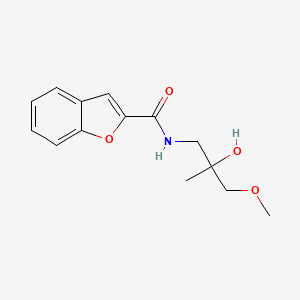
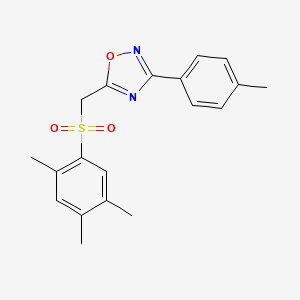
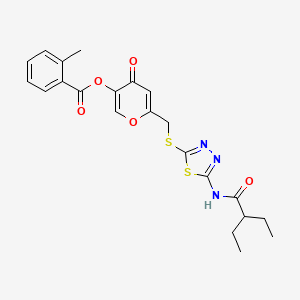
![N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide](/img/structure/B2785452.png)